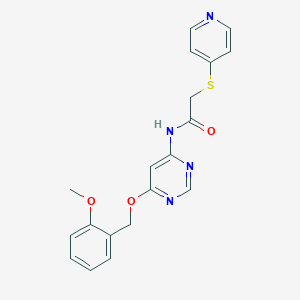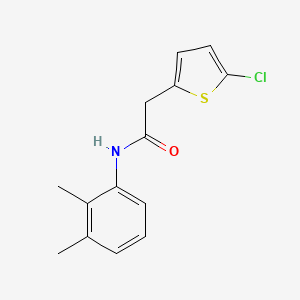
2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of acetamide derivatives often involves the condensation of various substituted phenylacetamides with other chemical groups to create novel compounds with potential anti-inflammatory and anticancer activities. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity, showcasing the importance of precise chemical modifications for desired biological effects (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as 1H NMR, IR, and Mass spectra, confirms the structures of synthesized compounds. These techniques are vital in verifying the expected chemical composition and structure of new acetamide derivatives. The study by Duran and Canbaz (2013) on the pKa determination of newly synthesized acetamide derivatives exemplifies the application of these analytical methods to understand the structural characteristics and acidity constants of compounds, highlighting their importance in molecular structure analysis (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. For example, carbodiimide condensation was used in the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a method for creating compounds with potential pharmaceutical applications (Yu et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their application and effectiveness. Studies on the crystal structures of acetamide compounds provide insights into their physical characteristics and potential for drug development. For example, the analysis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide reveals how hydrogen bonding influences the compound's structure and stability (Acta Crystallographica Section E, 2007).
科学的研究の応用
Pharmacokinetics and Metabolism
The study of Paracetamol metabolism and related genetic differences explores the metabolic pathways of acetaminophen, a compound structurally related to 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide. This research highlights the significance of genetic differences in paracetamol metabolism, suggesting variable susceptibility to toxicity and efficacy in therapeutics based on pharmacogenetic profiles. Understanding these metabolic pathways is crucial for assessing the safety and effectiveness of related compounds like 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide in various populations (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Remediation
Environmental protection by the adsorptive elimination of acetaminophen from water provides insights into the removal of acetaminophen, another structurally similar compound, from water sources. This research can inform the development of strategies to mitigate the environmental impact of related chemicals, including 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide. The study emphasizes the effectiveness of certain adsorbents in removing pollutants like acetaminophen from water, which could be applied to similar compounds (C. Igwegbe et al., 2021).
Toxicity and Safety Evaluation
The examination of Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl includes the synthesis and evaluation of compounds closely related to 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide. This study evaluates the potential carcinogenicity of thiophene analogues, providing valuable information for the safety assessment of similar compounds. The research suggests that understanding the toxicological profiles of these analogues is critical for evaluating the carcinogenic risk of structurally related compounds (J. Ashby et al., 1978).
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-9-4-3-5-12(10(9)2)16-14(17)8-11-6-7-13(15)18-11/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHNJXNCDQZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

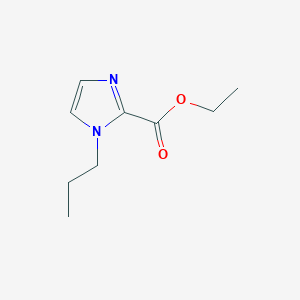
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)
![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)
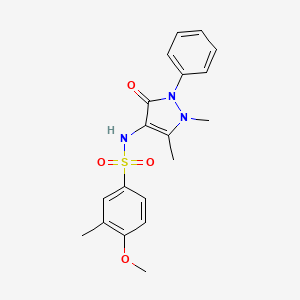


![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)
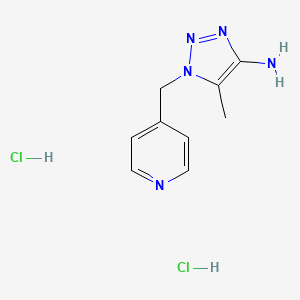
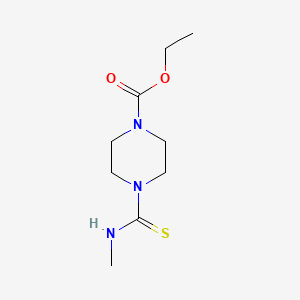


![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)
